Furamethrin

Description

Contextualization of Furamethrin as a Synthetic Pyrethroid Ester in Agrochemical Science

This compound is classified as a synthetic pyrethroid, a class of insecticides chemically engineered to mimic the insecticidal properties of pyrethrins (B594832), which are natural compounds extracted from the flowers of Chrysanthemum cinerariaefolium. mdpi.com These synthetic analogues, including this compound, were designed to be more stable than their natural counterparts, which readily decompose in the presence of light. mdpi.com

Pyrethroids, as a group, are characterized by their potent insecticidal activity and a generally rapid knockdown effect on target pests. pharmahealthsciences.net They function as neurotoxins, targeting the voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. pharmahealthsciences.net this compound, as an ester of a substituted cyclopropanecarboxylic acid and a furan-containing alcohol, exemplifies the core chemical structure that defines many first-generation pyrethroids. nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value |

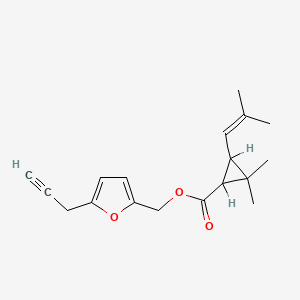

| IUPAC Name | [5-(prop-2-yn-1-yl)furan-2-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate |

| CAS Number | 23031-38-1 |

| Chemical Formula | C₁₈H₂₂O₃ |

| Molecular Weight | 286.37 g/mol |

Historical Trajectory of Pyrethroid Insecticide Research and Development

The journey of pyrethroid research began with the elucidation of the chemical structures of natural pyrethrins in the early 20th century. nih.gov The first fully synthetic and commercially successful pyrethroid, allethrin (B1665230), was synthesized in 1949, marking a significant milestone in insecticide development. nih.govnih.gov This breakthrough spurred further research aimed at creating more potent and environmentally stable compounds.

The 1960s and 1970s saw a surge in the development of new pyrethroids. mdpi.com Early synthetic pyrethroids, often referred to as first-generation, were primarily developed for household use due to their relatively low photostability. researchgate.net The subsequent development of second-generation pyrethroids introduced photostable compounds suitable for agricultural applications. nih.gov This evolution was driven by systematic modifications of both the acid and alcohol moieties of the ester structure to enhance insecticidal efficacy and stability. researchgate.net

Significance of this compound in Early Pyrethroid Innovation and Structural Evolution

This compound emerged during this period of intense innovation. Its development was a notable step in the structural modification of the alcohol component of pyrethroid esters. Specifically, the replacement of an allyl group with a propargyl group in the furan (B31954) ring of the alcohol moiety was a key structural alteration that defined this compound. nih.gov

A significant and somewhat serendipitous outcome of the research into this compound's synthesis was the inspiration for the development of another pyrethroid, empenthrin. An α-ethynyl moiety, which was an impurity or intermediate in the this compound synthesis process, became the basis for this new compound. nih.gov This highlights the iterative and often interconnected nature of chemical research and development, where the investigation of one compound can directly lead to the discovery of another with novel properties.

While detailed, publicly available research on the specific insecticidal efficacy of this compound is limited, its historical context firmly places it as a stepping stone in the ongoing quest for more effective and specialized pyrethroid insecticides. Its structural features contributed to the broader understanding of the structure-activity relationships within this vital class of agrochemicals.

Table 2: Timeline of Early Pyrethroid Development

| Year | Compound | Significance |

| 1949 | Allethrin | First commercially successful synthetic pyrethroid. nih.gov |

| 1962 | Resmethrin | First-generation synthetic pyrethroid with enhanced stability and efficacy over natural pyrethrins. mdpi.com |

| During the 1960s-70s | This compound | An early pyrethroid innovation involving modification of the alcohol moiety. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(5-prop-2-ynylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXMFXBRJFYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058028 | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-38-1 | |

| Record name | Furamethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Pathways and Stereochemical Investigations

Pioneering Synthetic Routes and Industrial Research Contributions

The core synthetic strategy for furamethrin, a Type I pyrethroid, revolves around the esterification of chrysanthemic acid with a specific alcohol moiety, 5-(2-propynyl)-2-furfuryl alcohol. This fundamental approach mirrors the general synthesis of many pyrethroid insecticides, which are derivatives of the natural insecticidal compounds found in chrysanthemum flowers.

The invention of this compound is credited to Katsuda, whose work built upon the foundational knowledge of pyrethroid chemistry. The industrial production of this compound involves the synthesis of its two key precursors:

Chrysanthemic Acid: This cyclopropane-containing carboxylic acid is a common building block for many synthetic pyrethroids. Industrial synthesis of chrysanthemic acid can be achieved through various routes, often starting from commercially available precursors.

5-(2-propynyl)-2-furfuryl alcohol: The synthesis of this specific alcohol is a critical step in the production of this compound. While detailed proprietary industrial processes are not extensively published, the synthesis generally involves the modification of furfural or furfuryl alcohol, which are bio-based platform chemicals derivable from hemicellulose.

The final step in the synthesis is the esterification reaction, where chrysanthemic acid (or its more reactive acid chloride derivative) is reacted with 5-(2-propynyl)-2-furfuryl alcohol to yield this compound.

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| Chrysanthemic Acid | C10H16O2 | The acidic component of the ester, providing the core cyclopropane (B1198618) structure. |

| 5-(2-propynyl)-2-furfuryl alcohol | C8H8O2 | The alcohol component of the ester, contributing to the insecticidal activity and properties of the final molecule. |

Investigation of Synthesis Impurity Profiles and Byproducts

The manufacturing process of any chemical compound, including this compound, can lead to the formation of impurities and byproducts. These can arise from various sources, including the starting materials, intermediate reactions, and side reactions. The identification and control of these impurities are crucial for ensuring the quality, efficacy, and safety of the final product.

A significant discovery in the context of this compound's synthesis was the unexpected formation of an impurity during the process research for 5-(2-propynyl)-2-furfuryl alcohol. This impurity was identified as α-ethynyl-(5-propynyl)-2-furfuryl alcohol . nih.gov This discovery was pivotal, as the chrysanthemate ester of this impurity exhibited twice the insecticidal efficacy of this compound itself. nih.gov This finding not only highlighted the importance of impurity profiling but also opened new avenues for the development of more potent pyrethroids.

The general impurity profile for synthetic pyrethroids can include:

Stereoisomers: Different spatial arrangements of the atoms in the molecule (discussed in more detail in the next section).

Unreacted starting materials: Residual chrysanthemic acid or 5-(2-propynyl)-2-furfuryl alcohol.

Byproducts from side reactions: Compounds formed through unintended reaction pathways.

Degradation products: Impurities formed during storage or handling of the final product.

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the identification and quantification of impurities in active pharmaceutical ingredients, which share similar principles with the quality control of agrochemicals.

| Impurity | Significance |

|---|---|

| α-Ethynyl-(5-propynyl)-2-furfuryl alcohol | Its chrysanthemate ester showed higher insecticidal activity than this compound, leading to further research and development. nih.gov |

Stereoisomeric Synthesis and Separation Methodologies (e.g., cis-trans isomers)

This compound, like many pyrethroids, possesses multiple chiral centers, leading to the existence of several stereoisomers. The arrangement of substituents around the cyclopropane ring of the chrysanthemic acid moiety gives rise to cis and trans isomers. These geometric isomers can have significantly different biological activities. Generally, in pyrethroids, one isomeric form is significantly more insecticidally active than the others.

The synthesis of this compound typically results in a mixture of these stereoisomers. The separation of these isomers is a critical step in producing a product with consistent and optimal efficacy. Various chromatographic techniques are employed for the separation of pyrethroid isomers, with High-Performance Liquid Chromatography (HPLC) being a prominent method. Chiral stationary phases are often used in HPLC to resolve enantiomers and diastereomers.

While specific, detailed industrial separation methodologies for this compound are proprietary, the principles of chiral chromatography are broadly applied. These methods exploit the differential interactions of the isomers with a chiral stationary phase, allowing for their separation. The development of efficient and scalable separation techniques is a key area of industrial research.

Structural Modifications and Derivatization Studies within Pyrethroid Analogues (e.g., α-ethynyl moiety inspiration)

The discovery of the highly active α-ethynyl impurity in the synthesis of this compound's alcohol moiety served as a significant inspiration for further structural modifications within the pyrethroid class of insecticides. nih.gov This finding demonstrated that the introduction of an α-ethynyl group to the alcohol part of the pyrethroid ester could lead to a substantial increase in insecticidal potency.

This "inspiration" from an impurity highlights a common theme in drug and pesticide discovery, where unexpected findings can lead to significant breakthroughs. The research spurred by the this compound impurity led to the development of other pyrethroids, such as empenthrin . Empenthrin incorporates an α-ethynyl group and is known for its volatility, making it suitable for use in applications like moth proofing.

The study of structure-activity relationships (SAR) is a cornerstone of pyrethroid research. By systematically modifying different parts of the molecule, such as the acid moiety, the alcohol moiety, and the ester linkage, chemists can fine-tune the compound's properties, including its insecticidal spectrum, potency, and environmental persistence. The introduction of the α-ethynyl group is a prime example of a successful structural modification that enhanced the biological activity of pyrethroid analogues.

| Compound | Structural Feature | Significance |

|---|---|---|

| This compound Impurity Chrysanthemate | α-Ethynyl group on the furfuryl alcohol moiety | Demonstrated significantly higher insecticidal efficacy than this compound. nih.gov |

| Empenthrin | Incorporates an α-ethynyl group | A volatile pyrethroid inspired by the this compound impurity, used in moth proofing. |

Molecular Mechanism of Action in Arthropod Nervous Systems

Research on Neurotoxic Modality via Voltage-Gated Sodium Channel Interaction

Furamethrin's neurotoxic modality is characterized by its direct interaction with voltage-gated sodium channels (VGSCs) in the axonal membranes of arthropod neurons wikipedia.orgnih.gov. Pyrethroids, including this compound, bind to these channels and modify their gating kinetics, specifically by delaying the closure of the channel after it has been opened by a depolarization stimulus nih.govresearchgate.net. This delay results in a prolonged influx of sodium ions into the neuron.

The sustained influx of sodium ions leads to a persistent depolarization of the neuronal membrane. This state prevents the repolarization necessary for the nerve impulse to cease, causing the neuron to fire repeatedly in an uncontrolled manner wikipedia.orgyoutube.com. At higher concentrations, this persistent depolarization can reach a level where it prevents further action potential generation altogether, leading to a "conduction block" researchgate.net. The net effect is an over-excitation of the nervous system, manifesting as tremors, convulsions, paralysis, and ultimately, death in susceptible arthropods wikipedia.orgyoutube.com.

| Effect on VGSC Gating | Consequence on Neuronal Activity | Resulting Physiological State |

| Delayed channel closure | Prolonged sodium influx | Persistent depolarization |

| Persistent depolarization | Repetitive neuronal firing | Hyperexcitation, tremors |

| Conduction block | Cessation of action potentials | Paralysis, death |

Comparative Studies of Insecticidal Efficacy at the Receptor Level

The insecticidal efficacy of this compound, as with other pyrethroids, is intrinsically linked to its interaction with specific arthropod VGSCs. While direct comparative studies detailing this compound's specific receptor-level efficacy against other compounds are not extensively detailed in the provided literature, its classification as a pyrethroid places it within a group known for high potency against insect VGSCs.

Resistance to pyrethroids, including this compound, can emerge in insect populations. Studies have indicated that certain strains of planthoppers exhibit varying degrees of resistance to different pyrethroids. For instance, some planthopper strains showed a lesser degree of resistance to this compound, resmethrin, and tetramethrin (B1681291) compared to pyrethrins (B594832) and allethrin (B1665230) jst.go.jp. This suggests that while the fundamental mechanism of action (VGSC interaction) is shared, subtle differences in the interaction with specific VGSC isoforms or binding sites can influence efficacy and contribute to differential resistance profiles across insect species and strains.

| Insect Species/Strain | Resistance Level to this compound | Comparative Efficacy Context |

| Planthopper (specific strains) | Lesser degree of resistance | Compared to pyrethrins, allethrin |

| Planthopper (specific strains) | Moderate resistance | Compared to resmethrin, tetramethrin |

Structure-Activity Relationship (SAR) Investigations for Target Site Interactions

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound dictates its biological activity. For pyrethroids like this compound, SAR investigations focus on identifying specific molecular features that are critical for binding to and modulating the function of voltage-gated sodium channels.

While detailed SAR data specifically for this compound is not provided in the current search results, general principles for pyrethroids highlight the importance of the cyclopropane (B1198618) ring, the ester linkage, and the aromatic or heterocyclic portion of the molecule. These structural elements are crucial for achieving optimal binding affinity and for eliciting the characteristic modifications of sodium channel gating kinetics rcsb.orgescholarship.orgmdpi.comnih.gov. Variations in these structural components can significantly alter a pyrethroid's potency, spectrum of activity, and selectivity towards different sodium channel subtypes or species. For example, modifications to the ester group or the presence of specific functional groups can profoundly impact a compound's ability to interact with the sodium channel's binding site, influencing whether it acts as an agonist or antagonist, and determining the nature of the gating modification nih.gov. Understanding these SARs is key to developing more effective and selective insecticides.

| Structural Feature (General Pyrethroid Class) | Impact on VGSC Interaction | Consequence on Insecticidal Activity |

| Cyclopropane Ring | Contributes to the overall shape and rigidity, influencing binding pocket fit. | Essential for potent interaction; stereochemistry can significantly affect activity. |

| Ester Linkage | Connects the acid and alcohol moieties; susceptible to hydrolysis, affecting persistence. | Crucial for binding; hydrolysis can lead to loss of activity. |

| Alcohol Moiety (e.g., furfuryl group in this compound) | Influences binding affinity and interaction with specific regions of the sodium channel. | Key determinant of potency and spectrum of activity. |

| Acid Moiety (e.g., chrysanthemic acid derivatives) | Dictates interaction with specific sites on the sodium channel, affecting gating kinetics. | Determines the type and duration of sodium channel modulation (e.g., prolonged opening). |

Compound List:

this compound

Allethrin

Tetramethrin

Resmethrin

Bioallethrin

Bioresmethrin

Permethrin

Cyfluthrin

Cyhalothrin

Cypermethrin

Deltamethrin

Bifenthrin

Fenpropathrin

Fenvalerate

Tefluthrin

Piperonyl butoxide

3-(2,2-dibromovinyl)-2,2-dimethyl-(1-cyclopropane)carboxylic acid (DBVA)

3-phenoxybenzoic acid (3-PBA)

Environmental Biotransformation and Fate Research

Hydrolytic Degradation Pathways and Kinetics in Aqueous and Soil Systems

Hydrolytic degradation is a key abiotic process that can influence the persistence of pesticides in the environment. This process involves the cleavage of chemical bonds by the addition of water. For pyrethroids, the ester linkage is often susceptible to hydrolysis, breaking the molecule into its constituent acid and alcohol moieties. The rate of hydrolysis is influenced by factors such as pH and temperature.

Oxidative Metabolic Pathways in Environmental Compartments

Oxidative metabolism, mediated by microorganisms in soil and water, is a significant pathway for the degradation of many organic compounds, including pesticides. These processes involve the introduction of oxygen atoms into the molecule, often leading to less toxic and more water-soluble compounds.

Detailed studies identifying the specific oxidative metabolic pathways of Furamethrin in environmental compartments such as soil and sediment are not extensively reported in the available scientific literature. While it is anticipated that this compound would undergo oxidative degradation, specific metabolites and the enzymatic systems involved have not been characterized for this particular compound in an environmental context.

Photodegradation Mechanisms and Environmental Stability Studies

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of soil and water. The process can involve isomerization, cleavage of chemical bonds, and other photochemical reactions.

Specific studies on the photodegradation mechanisms and environmental stability of this compound are not widely available. Research on other pyrethroids has shown that photodegradation can be a significant route of dissipation, often involving isomerization at the cyclopropane (B1198618) ring and cleavage of the ester linkage. However, the quantum yield, photolysis half-life, and specific photoproducts of this compound have not been documented in the reviewed literature. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, as well as the presence of other substances that can act as photosensitizers.

Aerobic and Anaerobic Transformation in Soil and Aquatic Matrices

The transformation of pesticides in soil and aquatic environments is heavily influenced by the presence or absence of oxygen. Aerobic (oxygen-rich) conditions often lead to different degradation pathways and products compared to anaerobic (oxygen-deficient) conditions.

Aerobic Transformation: In aerobic environments, microbial degradation is often a primary route of dissipation for pyrethroids. Microorganisms utilize the pesticide as a source of carbon and energy, breaking it down into simpler compounds.

Anaerobic Transformation: In anaerobic settings, such as flooded soils or deep sediments, different microbial communities and metabolic pathways are active.

Specific data from aerobic and anaerobic transformation studies for this compound in soil and aquatic matrices are not available in the public scientific literature. Standardized tests, such as those outlined by the OECD (e.g., OECD 307 for aerobic and anaerobic transformation in soil, and OECD 308 for aerobic and anaerobic transformation in aquatic sediment systems), would be required to determine the specific degradation pathways, rates, and products for this compound under these varied conditions.

Research on Environmental Mobility and Persistence (e.g., soil adsorption/desorption dynamics)

The environmental mobility and persistence of a pesticide determine its potential to move within the environment and the length of time it remains active. Key parameters used to assess these characteristics include the soil adsorption coefficient (Koc) and the dissipation half-life (DT50).

Soil Adsorption/Desorption (Koc): The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. A high Koc value indicates strong binding to soil particles, which generally leads to lower mobility and a reduced potential for leaching into groundwater. Conversely, a low Koc value suggests weaker binding and higher mobility.

Persistence (DT50): The dissipation half-life (DT50) is the time required for 50% of the initial concentration of a pesticide to dissipate from the soil under specific conditions. This includes degradation, volatilization, and leaching. A longer DT50 indicates greater persistence in the soil.

Specific experimental data on the soil adsorption coefficient (Koc) and the dissipation half-life (DT50) for this compound are not reported in the available literature. Such studies are crucial for assessing the potential for this compound to leach into groundwater or persist in the soil environment.

Table 1: General Interpretation of Soil Mobility and Persistence Parameters

| Parameter | Value Range | Interpretation |

|---|---|---|

| Koc (mL/g) | < 50 | Very High Mobility |

| 50 - 150 | High Mobility | |

| 150 - 500 | Moderate Mobility | |

| 500 - 2000 | Low Mobility | |

| > 2000 | Very Low Mobility/Immobile | |

| DT50 (days) | < 30 | Non-persistent |

| 30 - 100 | Moderately Persistent |

This table provides a general framework for interpreting these values; specific classifications may vary by regulatory agency.

Thermal Decomposition Studies and Product Identification

Thermal decomposition occurs when a chemical breaks down at elevated temperatures. This is relevant for understanding the fate of pesticides in scenarios such as fires or certain industrial processes. The products of thermal decomposition can sometimes be more toxic than the parent compound.

Specific research on the thermal decomposition of this compound and the identification of its resulting products is not available in the public domain. Studies on other pyrethroids have shown that thermal degradation can lead to the formation of a variety of products, including halogenated compounds and other potentially toxic substances. However, without specific studies on this compound, its thermal decomposition pathway and products remain uncharacterized.

Insecticide Resistance Mechanisms and Molecular Basis

Research on Metabolic Resistance Pathways (e.g., Cytochrome P450 Monooxygenases, Esterases)

Metabolic resistance is a primary defense mechanism in insects, enabling them to detoxify insecticides like furamethrin before they can reach their target site in the nervous system. This process is primarily mediated by three major families of enzymes: cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).

Cytochrome P450 Monooxygenases (P450s): P450s are a diverse superfamily of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including pyrethroids. pageplace.demdpi.com In resistant insect populations, the overexpression of specific P450 genes is a common mechanism conferring resistance. nih.govnih.gov These enzymes can detoxify this compound through oxidative reactions, rendering it less effective. While direct studies on this compound metabolism by specific P450s are limited, research on other pyrethroids provides a strong indication of the likely pathways involved. For instance, studies on the house fly, Musca domestica, have identified multiple P450 genes that are significantly up-regulated in pyrethroid-resistant strains. nih.govnih.gov It is highly probable that similar P450-mediated detoxification mechanisms contribute to this compound resistance in various insect species.

Esterases: Esterases are another critical group of enzymes involved in the detoxification of pyrethroids, which are esters. nih.gov These enzymes hydrolyze the ester bond in the this compound molecule, leading to its inactivation. Elevated esterase activity has been frequently associated with pyrethroid resistance in numerous insect species, including the German cockroach, Blattella germanica. nih.govunl.edu Studies have shown that resistant strains of B. germanica exhibit significantly higher esterase activity compared to susceptible strains. nih.gov This increased enzymatic activity is often due to the amplification of esterase genes or changes in their expression levels. While specific data on this compound hydrolysis by esterases is not abundant, the well-established role of these enzymes in metabolizing other pyrethroids strongly suggests their involvement in this compound resistance.

The table below summarizes the key metabolic enzyme families and their role in pyrethroid resistance, which is applicable to this compound.

| Enzyme Family | Mechanism of Action | Implication for this compound Resistance |

| Cytochrome P450s | Oxidative metabolism of the insecticide molecule. | Overexpression of specific P450s can lead to enhanced detoxification of this compound. |

| Esterases | Hydrolysis of the ester linkage in the pyrethroid structure. | Increased esterase activity can rapidly break down this compound, reducing its toxicity. |

| Glutathione S-Transferases | Conjugation of glutathione to the insecticide or its metabolites, facilitating excretion. | While generally considered a secondary mechanism for pyrethroids, elevated GST activity can contribute to overall resistance. |

Target Site Insensitivity Mechanisms (e.g., kdr mutations in Voltage-Gated Sodium Channels)

The primary target site for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. frontiersin.org Pyrethroids bind to these channels, keeping them open for an extended period, which leads to repetitive nerve firing, paralysis, and ultimately, the death of the insect.

Target site insensitivity arises from mutations in the gene encoding the VGSC protein. These mutations alter the structure of the sodium channel, reducing its affinity for pyrethroid molecules. The most well-characterized of these mutations is known as "knockdown resistance" or kdr. frontiersin.orgmdpi.comliverpool.ac.uk The classic kdr mutation involves a single amino acid substitution, typically a leucine-to-phenylalanine (L1014F) or leucine-to-serine (L1014S) change in domain II of the sodium channel protein. nih.govmdpi.comliverpool.ac.uk

The presence of the L1014F kdr mutation has been strongly correlated with resistance to a wide range of pyrethroids and DDT in numerous insect species. nih.govfrontiersin.orgliverpool.ac.ukresearchgate.net While direct evidence specifically linking the L1014F mutation to this compound resistance is not extensively documented in dedicated studies, the broad-spectrum nature of this resistance mechanism makes it highly likely to confer resistance to this compound as well. Insects possessing this mutation are less susceptible to the knockdown effect of the insecticide.

The following table details common kdr mutations and their impact on pyrethroid sensitivity.

| Mutation | Amino Acid Change | Location in VGSC | Effect on Pyrethroid Sensitivity |

| kdr | Leucine to Phenylalanine (L1014F) | Domain II, Segment 6 | Reduced sensitivity to a broad range of pyrethroids and DDT. |

| kdr | Leucine to Serine (L1014S) | Domain II, Segment 6 | Reduced sensitivity to pyrethroids, often with a different resistance profile than L1014F. |

| Super-kdr | Methionine to Threonine (M918T) in combination with L1014F | Domain II, Segment 5 | Confers even higher levels of resistance to certain pyrethroids. |

Cross-Resistance Patterns within Pyrethroid Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often structurally similar, insecticides. Within the pyrethroid class, cross-resistance is a common phenomenon due to shared modes of action and resistance mechanisms.

Insects that have developed metabolic resistance to one pyrethroid through the overexpression of P450s or esterases are often resistant to other pyrethroids as well, as these enzymes can typically metabolize a range of substrates. researchgate.net For example, a study on Aedes aegypti from Veracruz, Mexico, demonstrated widespread cross-resistance to various pyrethroids, including d-phenothrin, permethrin, and cypermethrin. nih.govresearchgate.net

Similarly, target site resistance, such as the kdr mutation, is known to confer broad cross-resistance across the pyrethroid class. biodiversitylibrary.org The L1014F mutation, for instance, reduces the sensitivity of the voltage-gated sodium channel to numerous pyrethroids, not just the one that initially selected for the mutation. liverpool.ac.ukbiodiversitylibrary.org Therefore, it is highly probable that insect populations resistant to other pyrethroids due to the presence of the kdr allele will also exhibit resistance to this compound.

The table below illustrates hypothetical cross-resistance patterns that could be expected for this compound based on known pyrethroid resistance mechanisms.

| Primary Resistant Insecticide | Resistance Mechanism | Expected Cross-Resistance to this compound |

| Permethrin | P450-mediated metabolism | High |

| Deltamethrin | kdr (L1014F) mutation | High |

| Cypermethrin | Elevated esterase activity | High |

| d-Phenothrin | P450-mediated metabolism | High |

Synergism Research and Its Implications for Resistance Management Strategies

Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide when used in combination. europa.eupublichealthtoxicology.com They are a valuable tool for managing metabolic resistance.

One of the most well-known and widely used synergists is piperonyl butoxide (PBO). pageplace.depublichealthtoxicology.com PBO functions by inhibiting the activity of cytochrome P450 monooxygenases. pageplace.depublichealthtoxicology.com By blocking these detoxification enzymes, PBO prevents the breakdown of the pyrethroid insecticide, allowing more of the active ingredient to reach its target site. This can restore the susceptibility of a resistant insect population.

Research into synergists that inhibit esterase activity is also ongoing. Such compounds could be used in a similar manner to PBO to combat esterase-based metabolic resistance.

The application of synergists in resistance management strategies offers several benefits:

Restoration of Efficacy: Synergists can make a previously ineffective insecticide effective again against a resistant population.

Dose Reduction: By increasing the potency of the insecticide, synergists can allow for lower application rates, which can have economic and environmental benefits.

Slowing the Development of Resistance: The use of synergists can help to reduce the selection pressure for resistance by making it more difficult for insects to survive exposure to the insecticide. europa.eu

The table below outlines the role of common synergists in overcoming metabolic resistance.

| Synergist | Target Enzyme | Mechanism of Action | Implication for this compound Resistance Management |

| Piperonyl Butoxide (PBO) | Cytochrome P450s | Inhibits the oxidative metabolism of the insecticide. | Can be used to overcome P450-mediated resistance to this compound. |

| DEF (S,S,S-tributyl phosphorotrithioate) | Esterases | Inhibits the hydrolytic breakdown of the insecticide. | Potentially useful for managing esterase-based resistance to this compound. |

Advanced Analytical Methodologies for Characterization and Quantification

Gas-Liquid Chromatography (GLC) for Quantitative Determination and Isomer Separation

Gas-Liquid Chromatography (GLC) has been established as a robust method for the quantitative analysis of Furamethrin. tandfonline.comoup.comnii.ac.jp Researchers have developed methods that address the potential for partial decomposition of the compound during analysis. tandfonline.comoup.comnii.ac.jp One significant challenge is the drift in the GLC baseline, which suggests that this compound can partially decompose on certain columns. tandfonline.comoup.com A successful approach to mitigate this involves the addition of sodium borate (B1201080) to the column supporter, which results in a stable chromatogram. tandfonline.comoup.comnii.ac.jp

For quantitative determination, the use of an internal standard allows for accurate measurements, with reported standard deviations of approximately 0.8%. tandfonline.comoup.com These GLC methods provide results that are substantially equal in accuracy to those obtained by Thin-Layer Chromatography-Ultraviolet (TLC-UV) methods. tandfonline.comoup.com

Furthermore, GLC is effective for the separation of this compound's trans and cis isomers. tandfonline.comoup.com This is typically achieved using a 5% silicone DC QF-1 column, which allows for the accurate determination of the isomer ratio in technical products based on the peak area ratio. tandfonline.comoup.com

| Parameter | Condition for Quantitative Determination | Condition for Isomer Separation |

|---|---|---|

| Column Packing | 2% silicone XE-60 on Chromosorb W (with sodium borate) | 5% silicone DC QF-1 |

| Support Treatment | Acid-washed, DMCS-treated | Not specified |

| Mesh Size | 60-80 mesh | Not specified |

| Analysis Type | Total this compound Content | Trans/Cis Isomer Ratio |

| Precision (Std. Dev.) | ~0.8% | Determined by area ratio |

Thin-Layer Chromatography (TLC) and Ultraviolet Spectrophotometry for Quantification

A combined method of Thin-Layer Chromatography (TLC) and Ultraviolet (UV) spectrophotometry provides an accurate means for the quantitative determination of total this compound (cis plus trans isomers). tandfonline.com The methodology leverages a chemical rearrangement of this compound in an alkaline solution to form an allene (B1206475) compound. tandfonline.com This product exhibits a distinct absorption maximum in the UV region at 266 mµ, enabling its quantification. tandfonline.com

The procedure involves spotting a sample solution on a silica (B1680970) gel plate, which is then developed with a solvent system of n-hexane-diisopropyl ether-dioxane. tandfonline.com After development, the this compound is eluted from the plate with methanol. tandfonline.com A potassium hydroxide (B78521) (KOH) solution is added to the eluant to induce the rearrangement to the allene compound. tandfonline.com The absorbance of this mixture is then measured. tandfonline.com A key finding is that the molar absorptivity of the trans isomer is equal to that of the cis isomer, allowing for the accurate determination of the total this compound content. tandfonline.com This TLC-UV method has demonstrated high recovery rates of over 99.5% with a standard deviation of about 0.35%. tandfonline.com

| Parameter | Specification |

|---|---|

| TLC Plate | Silica Gel HF254 |

| Solvent System | n-hexane-diisopropyl ether-dioxane (90:7:5) |

| Elution Solvent | Methanol |

| Detection Principle | Alkaline rearrangement to an allene compound |

| UV Wavelength Maximum (λmax) | 266 mµ |

| Recovery Rate | >99.5% |

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a superior technique for the separation of enantiomeric pairs compared to GLC because it is rapid, non-destructive, and minimizes the risk of epimerization during analysis. acs.org The direct chiral separation of pyrethroid isomers, including this compound, is effectively achieved using HPLC with Chiral Stationary Phases (CSPs). acs.orgnih.gov

The Sumichiral OA-2000 column, a Pirkle-type CSP, has been successfully used for the enantioseparation of pyrethroids like d-T80-Furamethrin. acs.org Research has shown that data on optical isomer purity obtained by chiral HPLC methods show good agreement with results from GC methods. acs.org These direct HPLC methods are considered preferable to indirect methods that require derivatization, as they avoid potential inaccuracies if the derivatizing agent is not 100% optically pure and eliminate complex hydrolysis and derivatization steps. acs.org

| Analytical Method | Reported Optical Purity (%) |

|---|---|

| HPLC (Direct Method, Sumichiral OA-2000) | 95.8, 95.9, 96.1, 96.0 |

| GC (Indirect Method, Hydrolysis/diastereomer) | 95.8, 96.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex pyrethroids like this compound. nih.govspringernature.comlibretexts.org NMR provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), their connectivity, and their spatial relationships, which is critical for confirming the molecular structure and analyzing stereoisomerism. core.ac.uk

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information on the types and numbers of protons and carbons in the molecule. researchgate.net For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. researchgate.net Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uk This information is crucial for assembling the complete carbon skeleton and assigning substituents. core.ac.uk For analyzing diastereomerism, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space.

| NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical environment and number of different protons. libretexts.org | Identifies protons on the furan (B31954) ring, cyclopropane (B1198618) ring, and propargyl group. |

| ¹³C NMR / DEPT | Chemical environment and number of different carbons (CH, CH₂, CH₃, C). libretexts.org | Confirms the carbon framework of the molecule. |

| COSY | Identifies protons that are spin-coupled to each other (typically through 2-3 bonds). conicet.gov.ar | Establishes connectivity within the chrysanthemate and furylmethyl moieties. |

| HSQC / HMQC | Correlates protons directly to the carbons they are attached to. core.ac.uk | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. core.ac.uk | Connects the different structural fragments, such as the ester linkage. |

| NOESY | Identifies protons that are physically close in space. conicet.gov.ar | Helps determine the relative stereochemistry of the cis/trans diastereomers. |

Mass Spectrometry (MS) Applications in Metabolite and Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a key technology for the identification and structural characterization of metabolites and degradation products of xenobiotics like this compound. ijpras.comnih.gov The study of these products is essential for understanding the metabolic fate and environmental persistence of the compound. ijpras.com

Forced degradation studies, which subject the compound to stress conditions such as acid, base, oxidation, and photolysis, are used to generate potential degradation products. nih.govijper.org High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, which is crucial for determining the elemental composition of unknown analytes. ijpras.com Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as a metabolite) and fragmenting it to produce a characteristic spectrum of product ions. nih.gov By analyzing these fragmentation patterns, researchers can deduce the structure of the unknown metabolite or degradant. nih.govsouthampton.ac.uk This approach has been used to identify metabolites of other pyrethroids, such as permethrin, where studies have identified products like 3-Phenoxybenzyl alcohol glucuronide. nih.govresearchgate.net

| Technique | Capability | Example of Potential Modification Detected |

|---|---|---|

| LC-MS | Separates complex mixtures and provides molecular weight information for each component. nih.gov | Initial screening for potential metabolites in a biological sample. |

| HRMS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements to determine elemental formulas. ijpras.com | Distinguishing between isobaric ions, e.g., addition of an oxygen atom vs. loss of two hydrogen atoms. |

| Tandem MS (MS/MS) | Generates structural information through controlled fragmentation of selected ions. nih.gov | Identifying the site of hydroxylation or cleavage of the ester bond. |

| LC-MS/MS | Combines separation with structural characterization for comprehensive analysis of complex mixtures. ijper.org | Identifying and characterizing multiple degradation products in a single forced degradation sample. |

Biological Research Applications and Future Directions

Furamethrin as a Model Compound in Insecticide Resistance Studies

This compound, as a member of the pyrethroid class, plays a significant role in research focused on understanding and combating insecticide resistance in insect populations. Its widespread use in various pest control products, including household insecticides and mosquito repellents, contributes to the selective pressure that drives the evolution of resistance mechanisms in insects ( dokumen.pub, oup.com). Consequently, this compound serves as a valuable model compound for investigating these phenomena.

Studies have identified several key mechanisms by which insects develop resistance to pyrethroids like this compound. A prominent mechanism is target-site insensitivity, often associated with mutations in the voltage-gated sodium channels, commonly referred to as the kdr (knockdown resistance) factor. These mutations can lead to decreased sensitivity of the target site, conferring cross-resistance to multiple pyrethroids ( dokumen.pub, oup.com). Additionally, metabolic resistance, mediated by enzymes such as cytochrome P450 monooxygenases and esterases, plays a crucial role in detoxifying pyrethroids, including this compound, thereby reducing their efficacy ( researchgate.net). This compound is therefore utilized in laboratory settings to probe these resistance pathways, helping researchers to elucidate the genetic and biochemical bases of insect resistance and to develop strategies to mitigate its impact on pest control efficacy.

Research on Broader Biological Activities

While this compound is primarily recognized for its insecticidal properties, academic investigations into broader biological activities are a continuous pursuit in chemical research. However, current literature prominently featuring this compound does not extensively detail research into its specific apoptosis inhibition or anticancer potential. The primary focus of studies involving this compound, as reflected in the available research, remains centered on its insecticidal action, resistance mechanisms, and formulation science. Academic inquiries into compounds with anticancer or apoptosis-modulating effects typically explore different chemical classes or specific molecular targets not directly associated with this compound's established mode of action as a neurotoxicant in insects. Therefore, specific research findings detailing this compound's direct involvement in apoptosis inhibition or anticancer activities are not prominently documented in the reviewed literature.

Innovative Formulation Research

Innovative formulation strategies are critical for enhancing the stability, efficacy, and delivery of active ingredients like this compound. Cyclodextrins, which are cyclic oligosaccharides with a unique structure featuring a hydrophobic inner cavity and a hydrophilic outer surface, have emerged as promising excipients for this purpose ( google.com, researchgate.net). These properties allow cyclodextrins to form inclusion complexes with various guest molecules, including pyrethroids like this compound ( lesycr.cz, google.com, researchgate.net, researchgate.net).

Table 1: this compound Stabilization via Cyclodextrin Inclusion

| Formulation Component | Molar Ratio (this compound:CD) | Observed Benefit | Cited Reference(s) |

| β-cyclodextrin (β-CD) | 1:2 | Stabilized against photodecomposition, retarded photochemical attack | researchgate.net, researchgate.net |

| Cyclodextrin | Not specified | Stable against heat, improved persistence | google.com.pg |

| Cyclodextrin derivative | Considerable molar deficiency | Improved efficacy | google.com |

Computational and In Silico Approaches in this compound Research

Computational and in silico methodologies are increasingly vital tools in modern chemical research, offering predictive power for understanding molecular behavior and designing new compounds. For pyrethroids, including this compound, Quantitative Structure-Activity Relationship (QSAR) modeling and other in silico approaches are employed to predict biological activity, toxicity, and metabolic pathways ( researchgate.net, udel.edu, ebi.ac.uk).

QSAR models establish correlations between the chemical structure of a compound and its observed biological effects. By analyzing a series of pyrethroids, researchers can develop predictive models for this compound and its analogs, aiding in the identification of structural features that enhance insecticidal potency or influence other biological endpoints ( researchgate.net, ebi.ac.uk). These computational tools are also utilized to predict metabolic clearance rates by correlating in vitro data with potential in vivo behavior ( researchgate.net). Furthermore, in silico models contribute to risk assessment by predicting endpoints such as aquatic toxicity, supporting regulatory evaluations and the development of safer chemical profiles ( udel.edu). The application of these methods allows for a more efficient exploration of chemical space, guiding experimental research and the design of next-generation pest control agents.

Table 2: Computational Approaches in Pyrethroid Research

| Method Used | Application/Endpoint | Compound Class Studied | Insights Gained | Cited Reference(s) |

| QSAR | Predicting biological activity, toxicity, metabolism | Pyrethroids | Structure-activity relationships, prediction of efficacy and toxicity | researchgate.net, udel.edu, ebi.ac.uk |

| In Silico Modeling | Predicting aquatic toxicity | Pyrethroids | Support for regulatory risk assessment | udel.edu |

| In Vitro Metabolism Studies | Predicting metabolic clearance (e.g., using human liver microsomes) | Pyrethroids | Estimation of in vivo metabolic clearance, understanding metabolic pathways | researchgate.net |

Future Research Trajectories and Challenges in Pyrethroid Chemistry

The future of pyrethroid chemistry, including research involving this compound, is shaped by ongoing challenges and emerging opportunities. A primary challenge remains the pervasive issue of insecticide resistance, which necessitates continuous research into novel modes of action and strategies to overcome existing resistance mechanisms ( researchgate.net, researchgate.net, dokumen.pub, oup.com). This includes investigating compounds that can circumvent resistance pathways or synergists that can restore the efficacy of existing pyrethroids.

There is a growing emphasis on developing more selective and environmentally benign insecticides, aligning with principles of green chemistry and sustainability ( researchgate.net). Research trajectories are therefore directed towards designing molecules with reduced impact on non-target organisms and improved biodegradability. Furthermore, advancements in analytical techniques are crucial for monitoring pesticide residues and resistance development in real-world scenarios, with trends favoring miniaturization and reduced solvent usage ( researchgate.net).

The exploration of alternative pest control methods, such as microbial insecticides, also presents a complementary avenue for future research and integrated pest management strategies ( vdoc.pub). Understanding the complex metabolic pathways of pyrethroids and developing robust predictive models, both in vitro and in silico, will continue to be essential for accurate risk assessment and the design of safer, more effective pest control agents ( researchgate.net, researchgate.net, udel.edu). Research into the enantioselectivity of pyrethroids and their metabolites is also gaining traction, as chirality can significantly influence biological activity and toxicity ( researchgate.net). Ultimately, the future of pyrethroid chemistry lies in a multidisciplinary approach that integrates molecular design, advanced formulation, comprehensive toxicological assessment, and a deep understanding of resistance biology.

Q & A

Q. What are the established synthetic pathways for Furamethrin, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves multi-step reactions, such as the magnesium bromide-mediated coupling of intermediates (e.g., compounds 20–22) followed by NaOH treatment and purification . To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to journal guidelines for experimental sections (e.g., Beilstein Journal of Organic Chemistry requires full procedural transparency) .

- Validate intermediate compounds via spectroscopic techniques (NMR, LC-MS) and cross-reference with prior literature.

- Include raw data (yields, purity metrics) in supplementary materials to enable replication .

Q. How can researchers design experiments to evaluate this compound’s insecticidal efficacy across species?

- Methodological Answer :

- Use a comparative bioassay framework:

Select target arthropods (e.g., Aedes aegypti, Tribolium castaneum) and non-target species (e.g., Daphnia magna) for ecotoxicological relevance.

Apply dose-response models (e.g., probit analysis) to calculate LC₅₀ values .

Standardize environmental variables (temperature, humidity) to minimize confounding factors.

- Reference OECD/EPA guidelines for toxicity testing to align with regulatory frameworks .

Q. What analytical techniques are most reliable for quantifying this compound residues in environmental samples?

- Methodological Answer :

- Prioritize HPLC-MS/MS for high sensitivity and specificity, particularly in complex matrices like soil or water .

- Validate methods using spike-recovery experiments (85–115% acceptable range) and include internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Cross-validate with GC-ECD if pyrethroid degradation products are suspected .

Advanced Research Questions

Q. How can contradictory data on this compound’s neurotoxicity mechanisms be resolved?

- Methodological Answer :

- Conduct a systematic review to identify gaps (e.g., species-specific receptor affinities or metabolic pathways) .

- Use in vitro models (e.g., neuronal cell lines expressing insect vs. mammalian sodium channels) to isolate target-site interactions .

- Apply meta-analysis to reconcile dose-dependent effects across studies, accounting for publication bias .

Q. What strategies optimize this compound’s synthesis for scalability without compromising enantiomeric purity?

- Methodological Answer :

- Explore asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) to enhance stereoselectivity .

- Use process analytical technology (PAT) for real-time monitoring of reaction kinetics and byproduct formation.

- Compare batch vs. continuous-flow systems to improve yield and reduce solvent waste .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence?

- Methodological Answer :

- Implement field microcosms with controlled variables (pH, organic matter) to simulate real-world degradation .

- Measure half-life (t₁/₂) using first-order kinetics and track metabolites via high-resolution mass spectrometry.

- Integrate geographic information systems (GIS) to model spatial-temporal dispersion patterns .

Addressing Knowledge Gaps

Q. What understudied areas in this compound research warrant prioritization?

- Methodological Answer :

- Focus on sublethal effects (e.g., behavioral changes in pollinators) using ethological assays .

- Investigate resistance mechanisms via genomic sequencing of pest populations exposed to chronic sublethal doses .

- Explore synergists (e.g., piperonyl butoxide) to mitigate resistance and reduce effective dosages .

Data Presentation & Ethical Compliance

Q. How should conflicting results in this compound studies be reported to maintain academic integrity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.